N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonylbenzamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The resulting benzothiazole intermediate is then coupled with a piperidine derivative through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups results in corresponding amines .
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have shown antibacterial activity.
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: Used in various applications, from medicinal chemistry to material science.
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring and sulfonylbenzamide group enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(18-10-14-21(15-11-18)33(30,31)28-16-4-1-5-17-28)26-20-12-8-19(9-13-20)25-27-22-6-2-3-7-23(22)32-25/h2-3,6-15H,1,4-5,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNYOATZXIVJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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